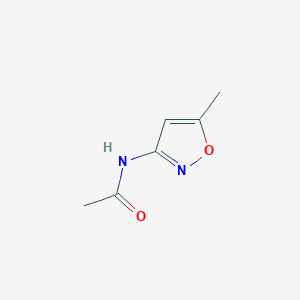

N-(5-methylisoxazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYZUESBPHQWRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337100 |

Source

|

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-74-0 |

Source

|

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of N-(5-methylisoxazol-3-yl)acetamide: A Multi-technique Spectroscopic Approach

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, the invalidation of structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. This guide provides an in-depth, technical walkthrough of the structure elucidation of N-(5-methylisoxazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. We will employ a synergistic suite of modern analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to assemble a self-validating and irrefutable structural proof. This document is intended for researchers, scientists, and drug development professionals who seek not just to identify, but to fundamentally understand the process of molecular characterization.

Foundational Analysis: Elemental Composition and Unsaturation

Before delving into the intricacies of spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. This compound has a molecular formula of C₆H₈N₂O₂.[1] This corresponds to a molecular weight of approximately 140.14 g/mol .[1]

The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) + (N/2)

For C₆H₈N₂O₂, the DoU is: DoU = 6 + 1 - (8/2) + (2/2) = 7 - 4 + 1 = 4

A DoU of 4 suggests the presence of rings and/or double bonds. In the context of the proposed structure, this is accounted for by the isoxazole ring (which contains two double bonds and a ring structure, contributing 3 to the DoU) and the carbonyl group of the acetamide moiety (contributing the final degree of unsaturation).

Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation Roadmap

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that offers clues to its substructures. The choice of ionization technique is crucial; for a relatively small and stable molecule like this compound, Electron Ionization (EI) is a robust method that provides both a clear molecular ion peak and reproducible fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

This protocol ensures the volatilization and separation of the analyte before it enters the mass spectrometer for ionization and fragmentation.[2]

Data Interpretation: Decoding the Fragments

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 140, confirming its molecular weight. The fragmentation pattern provides a logical pathway to deconstruct the molecule.

| m/z Value | Proposed Fragment | Plausible Neutral Loss | Significance |

| 140 | [C₆H₈N₂O₂]⁺ | - | Molecular Ion (M⁺) |

| 98 | [C₄H₄N₂O]⁺ | CH₂=C=O (ketene) | Loss of the acetyl group from the amide nitrogen. |

| 43 | [CH₃C≡O]⁺ | C₄H₅N₂O | Formation of the acylium ion, a very stable and common fragment for N-acetyl compounds.[3] |

| 55 | [C₃H₅N]⁺ | C₃H₃NO₂ | Fragmentation of the isoxazole ring. |

Note: The data presented is based on typical fragmentation patterns and data available from the NIST Mass Spectrometry Data Center for this compound.[1]

The presence of a prominent peak at m/z 43 is highly indicative of an acetyl group. The loss of 42 amu (ketene) from the molecular ion to give a peak at m/z 98 is also a classic fragmentation pathway for N-acetylated compounds.[4][5]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By passing infrared radiation through a sample, we can identify the vibrational frequencies of its chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

This method is ideal for solid samples and provides a clear spectrum with minimal interference.[6]

Data Interpretation: The Vibrational Fingerprint

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the amide and isoxazole functionalities.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3270 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide linkage. |

| ~1670 | C=O Stretch (Amide I) | Amide | A strong absorption indicating the carbonyl group of the amide. |

| ~1550 | N-H Bend (Amide II) | Amide | A characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching. |

| ~1600 | C=N Stretch | Isoxazole Ring | Indicates the carbon-nitrogen double bond within the heterocyclic ring. |

| ~1450 | C=C Stretch | Isoxazole Ring | Corresponds to the carbon-carbon double bond in the isoxazole ring. |

| ~1370 | C-H Bend | Methyl Groups | Confirms the presence of the methyl groups. |

Note: The frequencies are approximate and based on typical values for these functional groups and data available from SpectraBase.

The combination of the N-H stretch, the strong Amide I band, and the Amide II band provides a definitive signature for the secondary amide group. The C=N and C=C stretching frequencies confirm the presence of the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, we can determine the connectivity of the atoms and even infer stereochemical relationships.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, optimized to achieve good signal-to-noise.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

The choice of solvent is critical, as it can influence the chemical shifts of labile protons like the amide N-H.[7][8]

¹H NMR Data Interpretation: Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | NH -C=O | The amide proton is typically deshielded and appears as a broad or sharp singlet. Its chemical shift is solvent-dependent. |

| ~6.5 | Singlet | 1H | C4-H | The proton on the isoxazole ring is in an electron-deficient environment, shifting it downfield. It appears as a singlet as it has no adjacent protons. |

| ~2.4 | Singlet | 3H | C5-CH₃ | The methyl group attached to the isoxazole ring. It is a singlet due to the absence of neighboring protons. |

| ~2.1 | Singlet | 3H | C=O-CH₃ | The methyl group of the acetyl moiety. It is a singlet as it has no adjacent protons. |

Note: Chemical shifts are approximate and based on typical values for such structures and data available from SpectraBase.[9]

The ¹H NMR spectrum elegantly confirms the presence of all the proton-containing fragments of the molecule: the amide proton, the isoxazole ring proton, and the two distinct methyl groups. The singlet nature of all peaks is a key feature, indicating that none of the proton-containing groups are adjacent to each other.

¹³C NMR Data Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | C =O | The carbonyl carbon of the amide is significantly deshielded. |

| ~168.0 | C 5 | The C5 carbon of the isoxazole ring, attached to the oxygen and a methyl group. |

| ~158.0 | C 3 | The C3 carbon of the isoxazole ring, attached to two nitrogen atoms (one in the ring, one from the amide). |

| ~97.0 | C 4 | The C4 carbon of the isoxazole ring, bonded to a proton. |

| ~23.0 | C=O-C H₃ | The methyl carbon of the acetyl group. |

| ~12.0 | C5-C H₃ | The methyl carbon attached to the isoxazole ring. |

Note: Chemical shifts are approximate and based on typical values and data available from SpectraBase.[9][10]

The ¹³C NMR spectrum confirms the presence of six distinct carbon atoms, consistent with the molecular formula. The downfield shifts of the carbonyl carbon and the isoxazole ring carbons are characteristic and aid in their assignment.

The Synergy of Techniques: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and the final structure must be consistent with all the collected data.

The mass spectrum confirms the molecular formula and points to the presence of an acetyl group. The IR spectrum provides definitive evidence for the secondary amide and isoxazole ring systems. Finally, the ¹H and ¹³C NMR spectra precisely map out the connectivity of these components, showing the relative positions of the methyl groups, the isoxazole ring proton, and the acetamide moiety. The data from each technique corroborates the others, leading to an unambiguous and confident structural assignment of This compound .

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Western Ontario. NMR Sample Preparation. [Link]

-

SpectraBase. Acetamide, 2-(3-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)- 13C NMR Spectrum. Wiley-VCH GmbH. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

PubMed Central (PMC). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. National Institutes of Health. [Link]

-

SpectraBase. This compound 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

PubMed Central (PMC). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). [Link]

-

ResearchGate. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]

-

Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. Acetamide 13C NMR Spectrum. Wiley-VCH GmbH. [Link]

-

Wiley. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]

-

SpectraBase. Acetamide 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]

-

SpectraBase. Acetamide 1H NMR Chemical Shifts. John Wiley & Sons, Inc. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

TDI-Brooks. Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

-

NIST. Acetamide. National Institute of Standards and Technology. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

NIST. Acetamide, N-methyl-. National Institute of Standards and Technology. [Link]

-

SpectraBase. Online Spectral Database. [Link]

-

SpectraBase. Acetamide FTIR Spectrum. Wiley-VCH GmbH. [Link]

-

SpectraBase. N-(3-Allyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide Vapor Phase IR Spectrum. [Link]

-

SpectraBase. Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]- Vapor Phase IR Spectrum. John Wiley & Sons, Inc. [Link]

-

SpectraBase. N-(2-benzothiazolyl)-2,2,2-trifluoroacetamide FTIR Spectrum. John Wiley & Sons, Inc. [Link]

Sources

- 1. This compound | C6H8N2O2 | CID 538625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-methylisoxazole [webbook.nist.gov]

- 7. venoMS [venoms.ch]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

N-(5-methylisoxazol-3-yl)acetamide CAS number 13223-74-0

An In-Depth Technical Guide to N-(5-methylisoxazol-3-yl)acetamide (CAS No. 13223-74-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its synthesis, analytical characterization, and critical role in the pharmaceutical industry, particularly in the manufacturing of active pharmaceutical ingredients (APIs). This guide is structured to provide actionable insights and robust methodologies for professionals engaged in chemical research and drug development.

Introduction and Chemical Identity

This compound, registered under CAS Number 13223-74-0, is a heterocyclic organic compound. Its structure features an acetamide group attached to a 5-methylisoxazole ring. This compound is primarily recognized for its role as a crucial building block in the synthesis of certain pharmaceuticals. While not an active ingredient itself, its purity and consistent production are paramount to the quality and efficacy of the final drug substance.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13223-74-0 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118-120 °C | |

| Boiling Point | 327.5 ± 22.0 °C (at 760 mmHg) | |

| Density | 1.25 ± 0.1 g/cm³ | |

| Synonyms | Acetamide, N-(5-methyl-3-isoxazolyl)-; this compound | |

| InChI Key | HWHUKNORNFLHDE-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=NO1)NC(=O)C |

Significance in Pharmaceutical Synthesis

The primary significance of this compound lies in its application as a key intermediate in the synthesis of Cefoxazole. Cefoxazole is a cephalosporin antibiotic. The isoxazole moiety, introduced via this intermediate, is integral to the final structure and therapeutic activity of the antibiotic. Therefore, controlling the synthesis and purity of this compound is a critical upstream step in the quality control of Cefoxazole production.

The general synthetic pathway involves incorporating the N-(5-methylisoxazol-3-yl) group into the cephalosporin backbone. The acetamide group is often a precursor to the final side chain required for the antibiotic's mechanism of action.

Caption: Synthetic workflow from intermediate to API.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the acetylation of 3-amino-5-methylisoxazole. The choice of acetylating agent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of by-products.

Experimental Protocol: Acetylation of 3-Amino-5-methylisoxazole

-

Reaction Setup: To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Quenching: Upon completion, cool the mixture again and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride and neutralize the acetic acid by-product.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield this compound as a pure crystalline solid.

Causality Note: The use of a slight excess of acetic anhydride ensures the complete conversion of the starting amine. The initial cooling and slow addition are crucial to control the exothermic reaction. The final recrystallization step is vital for removing any unreacted starting materials and by-products, ensuring the high purity required for subsequent pharmaceutical synthesis steps.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a panel of analytical techniques is employed. These methods provide a comprehensive profile of the compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Peaks corresponding to the methyl protons (isoxazole and acetyl groups), the vinyl proton on the isoxazole ring, and the amide N-H proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the two methyl carbons, the carbonyl carbon, and the carbons of the isoxazole ring. |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (141.06). |

| FT-IR | Functional Group Identification | Characteristic absorption bands for N-H stretching, C=O (amide I) stretching, and C=N stretching of the isoxazole ring. |

| HPLC | Purity Assessment | A single major peak indicating high purity (typically >98%), with retention time established by a reference standard. |

| Melting Point | Purity and Identity Check | A sharp melting point range consistent with the reference value (118-120 °C). |

Each batch of the synthesized intermediate must be validated against a pre-established reference standard to ensure it meets the stringent quality requirements for API manufacturing.

Caption: Analytical workflow for compound validation.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety: While not classified as acutely toxic, it may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard and first-aid information.

References

N-(5-methylisoxazol-3-yl)acetamide derivatives discovery

An In-Depth Technical Guide to the Discovery of N-(5-methylisoxazol-3-yl)acetamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery process for this compound derivatives, tailored for researchers, scientists, and professionals in drug development. It delves into the rationale behind experimental designs, synthesis methodologies, and biological evaluation, emphasizing scientific integrity and practical insights.

The Strategic Importance of the this compound Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. Its presence in a range of approved drugs underscores its therapeutic relevance. The this compound core, in particular, serves as a versatile template for the design of novel therapeutics. The acetamide group can act as a hydrogen bond donor and acceptor, while the methyl group can be involved in hydrophobic interactions, providing a foundation for developing compounds with high affinity and selectivity for their targets.

The discovery of derivatives based on this scaffold is often driven by the need for new treatments for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. The isoxazole moiety can be found in a number of commercially available drugs, such as the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.

Rational Design and Synthesis of this compound Derivatives

The journey of discovering novel this compound derivatives begins with a clear understanding of the biological target and a rational approach to molecular design. This is followed by the strategic synthesis of a library of compounds for biological evaluation.

Target-Driven Design and In Silico Modeling

Before embarking on synthesis, a significant amount of effort is dedicated to identifying and validating a biological target. Once a target is chosen, computational tools are often employed to guide the design of potential inhibitors. Molecular docking studies, for instance, can predict how different derivatives of the this compound scaffold might bind to the active site of a target protein. This in silico approach allows for the prioritization of molecules with the highest predicted binding affinity and the most favorable interactions, thereby streamlining the synthetic process.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the synthesis of the 3-amino-5-methylisoxazole core, which is then acylated to introduce the acetamide group.

Objective: To synthesize the core scaffold for further derivatization.

Materials:

-

3-Amino-5-methylisoxazole

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-amino-5-methylisoxazole (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Derivatization Strategies

With the core scaffold in hand, the next step is to introduce chemical diversity to explore the structure-activity relationship (SAR). Modifications can be made at several positions of the molecule, including:

-

The acetamide nitrogen: Introducing different substituents can modulate the compound's hydrogen bonding capacity and steric profile.

-

The methyl group at the 5-position: Replacing the methyl group with other alkyl or aryl groups can probe hydrophobic pockets in the target's binding site.

-

The isoxazole ring: While less common, modifications to the ring itself can be explored to fine-tune the electronic properties of the scaffold.

Caption: Synthetic workflow for this compound derivatives.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity and establish a clear SAR.

In Vitro Biological Assays

A variety of in vitro assays are employed to determine the potency and selectivity of the synthesized compounds. The choice of assay depends on the biological target. For example, if the target is a kinase, an enzyme inhibition assay would be appropriate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against a target kinase.

Materials:

-

Target kinase enzyme

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Synthesized derivatives (at various concentrations)

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the target kinase, and the substrate peptide.

-

Add the synthesized derivatives at a range of concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays are used to establish the SAR. This involves correlating the chemical modifications made to the scaffold with the observed changes in biological activity. For example, it might be found that bulkier substituents on the acetamide nitrogen lead to a decrease in potency, suggesting a sterically constrained binding pocket.

| Derivative | Modification | IC50 (nM) |

| 1 | None (Core Scaffold) | 500 |

| 2 | Acetamide-N-Methyl | 250 |

| 3 | Acetamide-N-Ethyl | 600 |

| 4 | 5-Position-Ethyl | 400 |

| 5 | 5-Position-Phenyl | 1000 |

Table 1: Example of SAR data for this compound derivatives against a target kinase.

Caption: Logic flow for Structure-Activity Relationship (SAR) analysis.

Lead Optimization and Preclinical Development

Promising candidates identified from the initial screening and SAR studies, often referred to as "hits" or "leads," undergo further optimization to improve their drug-like properties. This includes enhancing their potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Enhancing Selectivity

A key aspect of lead optimization is to improve the selectivity of the compound for its intended target over other related targets. This is crucial for minimizing off-target effects and potential toxicity. For instance, if the target is a specific kinase, the lead compound will be tested against a panel of other kinases to assess its selectivity profile.

Improving Pharmacokinetic Properties

A compound's effectiveness as a drug is not solely determined by its potency. It must also be able to reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, lead optimization also focuses on improving properties such as solubility, metabolic stability, and cell permeability.

Conclusion

The discovery of this compound derivatives is a systematic process that integrates rational design, chemical synthesis, and biological evaluation. The isoxazole scaffold provides a robust starting point for the development of novel therapeutics, and a thorough understanding of the SAR is paramount for successful lead optimization. This guide has provided an overview of the key steps and considerations in this process, from initial concept to the identification of promising preclinical candidates. The continued exploration of this versatile scaffold holds significant promise for the discovery of new medicines to address unmet medical needs.

References

-

Synthesis and biological evaluation of novel isoxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, [Link]

-

The isoxazole ring as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, [Link]

-

Design, synthesis, and biological evaluation of novel this compound derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link]

-

Rational design of selective kinase inhibitors. Nature Reviews Drug Discovery, [Link]

-

Structure-based drug design. Journal of Computer-Aided Molecular Design, [Link]

Potential Therapeutic Targets of N-(5-methylisoxazol-3-yl)acetamide: A Scaffolding Approach to Target Identification and Validation

An In-Depth Technical Guide

Abstract

N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound whose direct therapeutic applications are not extensively documented in publicly accessible literature. However, its core structure, featuring a 5-methylisoxazole ring linked to an acetamide group, represents a privileged scaffold in medicinal chemistry. This guide delineates a strategy for identifying and validating potential therapeutic targets for this compound. By analyzing the structure-activity relationships (SAR) of analogous molecules, we can hypothesize potential target classes, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to explore the therapeutic potential of novel chemical entities like this compound. It details a logical, multi-tiered workflow, from initial in silico predictions and broad-based screening to definitive target engagement and proteomic identification assays.

Introduction: The Principle of Scaffolding in Drug Discovery

In modern drug discovery, the identification of novel therapeutic targets for uncharacterized small molecules is a significant challenge. This compound serves as a compelling case study. While not a recognized therapeutic agent itself, its chemical architecture is present in numerous bioactive compounds. The isoxazole ring is a versatile five-membered heterocycle that is considered a "bioisostere" for other aromatic and heterocyclic rings, offering a unique combination of electronic properties, hydrogen bonding capacity, and metabolic stability.

This guide moves beyond a simple literature review of the compound. Instead, it establishes a first-principles approach for target deconvolution, grounded in the analysis of its core pharmacophores. We will explore the potential of this compound to interact with key protein families and provide a rigorous, field-proven experimental cascade to validate these hypotheses.

Pharmacophore Deconstruction and Target Class Hypothesis

The structure of this compound can be deconstructed into two key pharmacophoric elements: the 5-methylisoxazole heterocycle and the N-acetyl group.

The 5-Methylisoxazole Ring: A Privileged Scaffold

The isoxazole moiety is a cornerstone of many approved drugs and clinical candidates. Its utility stems from:

-

Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor, crucial for anchoring the molecule within a protein's binding pocket.

-

Dipole Moment: The inherent dipole moment of the ring can engage in favorable electrostatic interactions with polar residues in a target protein.

-

Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Prominent examples of drugs containing an isoxazole ring include the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole. While structurally more complex, these examples underscore the ring's compatibility with enzymatic active sites. A notable analog, Leflunomide, is an immunomodulatory drug whose active metabolite features a related isoxazole ring system, highlighting its potential in modulating signaling pathways.

The Acetamide Group: A Key Interaction Motif

The exocyclic acetamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity allows for specific and directional interactions that can significantly contribute to binding affinity and selectivity.

Based on these features, we can hypothesize that this compound has the potential to bind to proteins where these types of interactions are critical. The most promising target classes include:

-

Protein Kinases: The ATP-binding site of many kinases features a "hinge" region that forms key hydrogen bonds with inhibitors. The acetamide and isoxazole groups are well-suited to form such interactions.

-

G-Protein Coupled Receptors (GPCRs): Ligands for GPCRs often require a combination of hydrophobic and polar interactions to achieve high-affinity binding within the transmembrane helical bundle.

-

Nuclear Receptors: These ligand-activated transcription factors have well-defined ligand-binding pockets where hydrogen bonding plays a critical role in coactivator/corepressor recruitment.

A Validated Workflow for Target Identification and Deconvolution

To systematically investigate the potential targets of this compound, a multi-stage experimental approach is required. This workflow is designed to be self-validating, with each stage providing the foundation for the next, more specific inquiry.

Caption: A logical workflow for small molecule target identification.

Phase 1: Hypothesis Generation & Broad Screening

The initial phase aims to cast a wide net to identify potential interaction partners.

-

In Silico Screening: Computational methods predict the binding of this compound against libraries of protein structures.[1] This approach can rapidly prioritize potential targets (e.g., specific kinases or GPCRs) for subsequent experimental validation.

-

Broad Panel Screening: The compound is tested at a fixed concentration against large, commercially available panels of proteins. For example, a panel of several hundred kinases can quickly reveal if the compound has activity against this class of enzymes.

Table 1: Hypothetical Kinase Panel Screening Data

| Kinase Family | Target | % Inhibition @ 10 µM |

|---|---|---|

| Tyrosine Kinase | SRC | 85% |

| Tyrosine Kinase | ABL1 | 78% |

| Ser/Thr Kinase | AURKA | 15% |

| Ser/Thr Kinase | CDK2 | 10% |

This table illustrates how initial screening data can point towards a specific kinase family (Tyrosine Kinases) for further investigation.

Phase 2: Cellular Target Engagement

Once initial "hits" are identified, it is critical to confirm that the compound engages its putative target within the complex environment of a living cell. This step is crucial for distinguishing genuine interactions from artifacts of in vitro assays.

CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[2][3][4] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[2][3] This stabilization can be measured and is a direct indicator of target engagement.[4][5]

Experimental Protocol: CETSA for Target Engagement

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing high levels of SRC kinase) in a multi-well plate and grow to ~80% confluency.

-

Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

-

Thermal Challenge: Heat the plate using a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes.[2]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

-

Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot, ELISA, or high-content imaging.[6] A shift in the melting curve to a higher temperature in compound-treated samples indicates target stabilization and engagement.

The NanoBRET™ assay is a live-cell method that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein.[7][8] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]

Phase 3: Unbiased, Proteome-Wide Target Identification

While CETSA and NanoBRET confirm engagement with a hypothesized target, proteome-wide methods can identify targets without prior bias.

If kinase activity is suspected, "kinobeads" are an invaluable tool.[10] These are beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors that can capture a large portion of the cellular kinome.[11][12][13]

Experimental Protocol: Kinobeads Pulldown Assay

-

Lysate Preparation: Prepare native (non-denaturing) cell lysate from control and compound-treated cells.

-

Competitive Binding: Incubate the lysates with this compound. The compound will bind to its target kinases.

-

Kinobead Incubation: Add the kinobead slurry to the lysates. The beads will bind to kinases whose ATP sites are not already occupied by the test compound.

-

Pulldown & Wash: Pellet the beads, wash away non-specifically bound proteins.

-

Elution & Digestion: Elute the bound kinases and digest them into peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Quantify the peptides by mass spectrometry. Target proteins will show a dose-dependent reduction in bead binding in the compound-treated samples compared to the control. This method provides a comprehensive profile of the kinases that interact with the compound.[14]

Caption: Workflow for Kinobeads-based target identification.

Conclusion and Future Directions

This compound, while not a known drug, possesses structural motifs that are highly relevant to modern medicinal chemistry. This guide provides a robust, scientifically-grounded framework for elucidating its potential therapeutic targets. The proposed workflow, integrating computational, biochemical, and proteomic approaches, ensures a high degree of confidence in target identification and validation.

The key takeaway for researchers is the power of a systematic, multi-pronged approach. By progressing from broad, hypothesis-generating screens to precise, cell-based target engagement and unbiased proteomic analysis, the mechanism of action for novel compounds like this compound can be effectively deconvoluted. Future work would involve synthesizing analogs of the parent compound to explore structure-activity relationships, thereby optimizing potency and selectivity for the validated targets. This iterative process of identification, validation, and optimization lies at the heart of translational drug discovery.

References

-

News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

-

ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Frontiers. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Retrieved from [Link]

-

YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

-

ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

-

EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents. Retrieved from [Link]

Sources

- 1. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pelagobio.com [pelagobio.com]

- 6. youtube.com [youtube.com]

- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

A Guide to the Spectroscopic Analysis of N-(5-methylisoxazol-3-yl)acetamide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and characterization of N-(5-methylisoxazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the principles, experimental workflows, and data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for the unambiguous confirmation of the molecular structure. Detailed protocols, expected spectral data, and visual workflows are presented to offer both theoretical grounding and practical insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of Structural Verification

This compound (PubChem CID: 538625) is a molecule featuring a substituted isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a key component in numerous pharmacologically active compounds.[2][3] The isoxazole ring system serves as a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities.[3][4]

Caption: Chemical structure and properties of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.

Proton (¹H) NMR Spectroscopy

¹H NMR identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift, integration, and signal splitting (multiplicity) collectively create a detailed proton map.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent signals must not obscure analyte peaks. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for clearly observing exchangeable protons like N-H.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters are set, including spectral width, acquisition time, and relaxation delay.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign signals to specific protons in the structure.

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

The structure of this compound has four distinct proton environments, leading to four signals in the ¹H NMR spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide (N-H ) | ~11.3 (in DMSO-d₆) | Broad Singlet | 1H | The proton is attached to a nitrogen atom, which is deshielded by the adjacent carbonyl group. The broadness is due to quadrupole broadening from the nitrogen and potential chemical exchange.[5] |

| Isoxazole Ring (H -4) | ~6.1 (in DMSO-d₆) | Singlet | 1H | This proton is on a heterocyclic aromatic ring. Its chemical shift is influenced by the ring's electron density and anisotropy.[3][5][6] |

| Acetyl Methyl (CO-CH ₃) | ~2.1 | Singlet | 3H | These protons are on a methyl group attached to a carbonyl carbon, placing them in a characteristic downfield region for such groups.[7][8][9] |

| Isoxazole Methyl (Ring-CH ₃) | ~2.3 | Singlet | 3H | These protons are attached to the isoxazole ring, an environment that typically results in a chemical shift slightly downfield from a standard aliphatic methyl group.[5] |

Note: Chemical shifts are highly dependent on the solvent used. The values provided are estimates based on literature for similar structures.[5][10]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

-

Sample Preparation: A more concentrated sample is typically used compared to ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent) due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). The experiment is set up for proton decoupling to produce singlet peaks for all carbons.

-

Data Acquisition: A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio. A longer relaxation delay may be necessary for quaternary carbons.

-

Data Processing & Analysis: Similar to ¹H NMR, the FID is processed via Fourier transform. The chemical shifts of the resulting singlets are analyzed to assign them to the specific carbons in the molecule.

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

This compound has six unique carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Amide Carbonyl (C =O) | ~169-171 | The carbonyl carbon of an amide is highly deshielded and appears far downfield.[5][11] |

| Isoxazole C -5 | ~170 | This carbon is attached to the ring oxygen and methyl group, resulting in a downfield shift.[5] |

| Isoxazole C -3 | ~158 | This carbon is bonded to two electronegative atoms (N and O of the ring) and the amide nitrogen, causing significant deshielding.[5] |

| Isoxazole C -4 | ~95-96 | This carbon, bonded to a proton, is the most upfield of the ring carbons, consistent with its position in the heterocyclic system.[5] |

| Acetyl Methyl (-C H₃) | ~24 | A typical chemical shift for a methyl carbon attached to a carbonyl group.[5][11] |

| Isoxazole Methyl (Ring-C H₃) | ~12 | A characteristic upfield chemical shift for a methyl group attached to an aromatic/heterocyclic ring.[5][12] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the IR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet with the sample in the spectrometer and record the sample spectrum.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Caption: Standard experimental workflow for IR spectroscopy.

The IR spectrum will be dominated by vibrations from the amide and isoxazole moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400–3250 | Medium | Secondary Amide |

| C-H Stretch (Aromatic/Aliphatic) | 3100–2850 | Medium-Weak | Isoxazole Ring & Methyl Groups |

| C=O Stretch (Amide I) | 1700–1650 | Strong | Secondary Amide.[13][14][15] This is a very characteristic and intense band. |

| N-H Bend (Amide II) | 1570–1510 | Medium-Strong | Secondary Amide.[14][16] This band results from a mix of N-H bending and C-N stretching. |

| C=N Stretch | 1640-1610 | Medium | Isoxazole Ring.[17] |

| C-N Stretch | 1400-1250 | Medium | Amide & Isoxazole Ring.[13][17] |

| N-O Stretch | 1170-1110 | Medium | Isoxazole Ring.[17] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, which is critical for determining the molecular formula. Fragmentation patterns observed in the mass spectrum also offer valuable structural clues.

-

Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Sample Introduction: The solution is introduced into the mass spectrometer's ion source, often via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: The sample is ionized. Electrospray ionization (ESI) is a common "soft" technique that typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a "harder" technique that causes more fragmentation.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection & Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion and interpret major fragment ions.

Caption: Standard experimental workflow for mass spectrometry.

The molecular formula is C₆H₈N₂O₂.

| Ion | Expected m/z | Interpretation |

| [M]⁺˙ (EI) or [M+H]⁺ (ESI) | 140.06 (Exact Mass: 140.0586) | Molecular Ion (EI) or Protonated Molecule (ESI).[1] Confirms the molecular weight of the compound. |

| [M-CH₂CO]⁺˙ | 98 | Loss of a ketene molecule (CH₂=C=O) via McLafferty-type rearrangement or cleavage of the amide bond, resulting in the 3-amino-5-methylisoxazole fragment. |

| [CH₃CO]⁺ | 43 | Acylium ion fragment resulting from the cleavage of the C-N amide bond. |

| [C₄H₅N₂O]⁺ | 97 | Fragment corresponding to the protonated 3-amino-5-methylisoxazole ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings, conjugated systems, and heteroatoms with non-bonding electrons.

-

Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration must be adjusted so that the maximum absorbance falls within the optimal instrumental range (typically 0.2-0.8 a.u.).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Caption: Standard experimental workflow for UV-Vis spectroscopy.

The isoxazole ring and the amide group are the primary chromophores. Isoxazole itself exhibits a broad π→π* transition around 210 nm.[18] The presence of the acetamide substituent is expected to cause a bathochromic (red) shift.

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~220-240 | Isoxazole ring conjugated with the amide group. |

| n → π | ~260-280 | Carbonyl group of the amide and heteroatoms of the isoxazole ring. This transition is typically weaker. |

Integrated Analysis: A Unified Structural Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points to build a self-validating case for the molecular structure.

Caption: Integrated workflow demonstrating how multiple spectroscopic techniques converge to confirm the molecular structure.

-

MS confirms the molecular weight (140.14) and formula (C₆H₈N₂O₂).

-

IR confirms the presence of key functional groups: a secondary amide (N-H and C=O stretches) and the isoxazole ring.

-

¹³C NMR confirms the presence of 6 unique carbons, matching the proposed structure, including the characteristic downfield shifts for the carbonyl and isoxazole ring carbons.

-

¹H NMR confirms the number and types of protons, their relative ratios (integration), and their connectivity through splitting patterns, perfectly aligning with the this compound structure.

-

UV-Vis confirms the presence of chromophores consistent with the heterocyclic and amide functionalities.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides orthogonal, corroborating data that, when combined, leave no ambiguity as to the molecule's identity. This guide outlines the foundational principles and practical workflows necessary for this analysis, providing a robust framework for researchers in drug discovery and chemical synthesis to ensure the integrity and quality of their compounds.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Tan, W., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

-

Tan, W., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

-

SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538625, this compound. Retrieved from [Link]

-

ORBi UMONS. (n.d.). Original Heteroaryl Azobenzene derivatives As Solar Thermal Fuel Candidates : a Mass Spectrometry and UV-vis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Yuzuri, T., et al. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.

-

ACS Publications. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. Retrieved from [Link]

-

SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

-

Lund University Research Portal. (n.d.). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm(-1) and the v(16)(A '') band at 764.9cm - together with ab initio studies of the full spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

- Hirano, S. (n.d.). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides.

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-Abbas-Al-Majid/4b176461c390a1845115c9287c8808163f91040f)

-

SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

-

PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, N-(5-methyl-3-isoxazolyl)-2-[[5-(2-propenyl)-5H-[7][13][14]triazino[5,6-b]indol-3-yl]thio]- - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

- Supporting Information. (n.d.). 3-methyl-5-phenylisoxazole.

-

ResearchGate. (n.d.). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide.... Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

-

MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2-(3-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)- - Optional[13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis. spectrum of organic reagent 4-[ N-(5-methyl isoxazol-3yl).... Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectrum of organic reagent 4-[N-(5-methyl isoxazol-3yl) benzene.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST WebBook. Retrieved from [Link]IR-SPEC&Index=1#IR-SPEC)

Sources

- 1. This compound | C6H8N2O2 | CID 538625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciarena.com [sciarena.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(5-methylisoxazol-3-yl)acetamide

Abstract

This application note provides a comprehensive, two-part guide for the synthesis of N-(5-methylisoxazol-3-yl)acetamide, a key intermediate in pharmaceutical development.[1] The protocol begins with the synthesis of the requisite precursor, 3-amino-5-methylisoxazole, followed by its subsequent N-acetylation to yield the target compound. The methodology is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, procedural safety, and robust validation through detailed characterization. Each step is supported by established chemical principles to ensure reproducibility and high purity of the final product.

Introduction and Scientific Background

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities. This compound serves as a crucial building block, most notably in the synthesis of sulfonamide antibiotics like sulfamethoxazole.[2]

The synthesis of this compound is predicated on a fundamental transformation in organic chemistry: the acylation of an amine. The primary amino group of 3-amino-5-methylisoxazole acts as a nucleophile, attacking an electrophilic acetylating agent. This application note presents a reliable and scalable laboratory procedure for this synthesis, beginning with the formation of the aminomethylisoxazole precursor.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is the N-acetylation of 3-amino-5-methylisoxazole. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a leaving group and yielding the stable amide product, this compound, after deprotonation. The use of a mild base like pyridine facilitates this final deprotonation step and neutralizes the acetic acid byproduct.

Synthesis Workflow Overview

The overall synthesis is a two-stage process. First, the precursor 3-amino-5-methylisoxazole is synthesized from hydroxylamine and a nitrile-containing starting material. Second, this precursor is acetylated to yield the final product.

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[3]

Part A: Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from established procedures for the synthesis of the key amine intermediate.[4]

Materials and Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

3-Hydroxybutanenitrile

-

Iron(III) chloride (FeCl₃), anhydrous

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

30% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine hydroxylamine hydrochloride (14.0 g, 0.20 mol), potassium carbonate (70.5 g, 0.51 mol), and 100 mL of deionized water.

-

Initial Reaction: Stir the mixture at room temperature for 20 minutes. Add 3-hydroxybutanenitrile (14.5 g, 0.17 mol) to the flask.

-

Heating: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours with continuous stirring.

-

Extraction: Cool the mixture to room temperature. Add 200 mL of toluene and transfer to a separatory funnel. Separate the aqueous layer.

-

Cyclization: Transfer the organic (toluene) layer to a clean flask. Add anhydrous iron(III) chloride (2.76 g, 17 mmol). Fit the flask with a Dean-Stark trap and reflux condenser.

-

Water Removal: Heat the mixture to reflux, collecting the water that azeotropes with toluene in the Dean-Stark trap. Continue until no more water is collected.

-

Acidification: Cool the reaction mixture. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Stir for 1 hour.

-

Isolation: Transfer the mixture to a separatory funnel and discard the organic layer.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly add 30% sodium hydroxide solution to adjust the pH to 11-13. A precipitate will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Dry the product under vacuum to yield 3-amino-5-methylisoxazole as a light-yellow crystalline solid. A typical yield is around 77%.[4]

Part B: Synthesis of this compound

This protocol details the N-acetylation of the amine synthesized in Part A.

Materials and Reagents:

-

3-Amino-5-methylisoxazole (from Part A)

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine, anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-amino-5-methylisoxazole (10.0 g, 0.102 mol) in anhydrous pyridine (50 mL). Cool the solution in an ice bath to 0°C.

-

Addition of Acetylating Agent: While stirring, add acetic anhydride (11.5 g, 0.112 mol, 1.1 equivalents) dropwise to the solution, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with 1M HCl (2 x 100 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure crystalline solid.

Data Summary and Characterization

Table 1: Key Reaction Parameters and Expected Results

| Parameter | Part A: 3-Amino-5-methylisoxazole | Part B: this compound |

| Primary Reactants | 3-Hydroxybutanenitrile, NH₂OH·HCl | 3-Amino-5-methylisoxazole, Acetic Anhydride |

| Key Reagents | K₂CO₃, FeCl₃, HCl, NaOH | Pyridine |

| Solvent | Water, Toluene | Pyridine |

| Temperature | 60°C, then Reflux | 0°C to Room Temperature |

| Reaction Time | ~8-10 hours | 4 hours |

| Expected Yield | ~75-80%[4] | >85% (based on typical acylation reactions) |

| Product Appearance | Light-yellow crystalline solid | White to off-white crystalline solid |

| Molecular Formula | C₄H₆N₂O | C₆H₈N₂O₂ |

| Molecular Weight | 98.10 g/mol [5] | 140.14 g/mol [6] |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include singlets for the methyl group on the isoxazole ring, the acetyl methyl group, and a proton on the isoxazole ring, as well as a broad singlet for the amide N-H proton.

-

¹³C NMR: The spectrum should show distinct peaks for the two methyl carbons, the carbonyl carbon of the amide, and the carbons of the isoxazole ring.[6]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (m/z = 140.14) should be observed.

-

Infrared Spectroscopy (IR): Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹) should be present.

Safety and Handling

-

General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All operations must be conducted in a certified chemical fume hood.[3]

-

Reagent Handling:

-

Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with care.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood. Reacts exothermically with water.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated hood.

-